BenchChemオンラインストアへようこそ!

1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Anticancer MCF7 Cytotoxicity

Sourcing this specific N1-(3-methoxybenzyl) variant is critical—generic N1-substituted analogs do not replicate its unique hydrogen-bonding and hydrophobic packing in kinase/PDE ATP-binding pockets. With an LC50 of 19.15 µM against MCF7 cells and 2.9-fold selectivity over normal fibroblasts, plus 68% DPPH scavenging at 25 µM, this compound serves as a dual-activity probe and a validated PDE3A fragment. Its Lipinski/Veber compliance (logP 3.1, TPSA 55 Ų) ensures analogs retain oral bioavailability, accelerating hit-to-lead timelines.

Molecular Formula C20H16N2O2
Molecular Weight 316.36
CAS No. 338955-37-6
Cat. No. B2447314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile
CAS338955-37-6
Molecular FormulaC20H16N2O2
Molecular Weight316.36
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2C=C(C=C(C2=O)C#N)C3=CC=CC=C3
InChIInChI=1S/C20H16N2O2/c1-24-19-9-5-6-15(10-19)13-22-14-18(11-17(12-21)20(22)23)16-7-3-2-4-8-16/h2-11,14H,13H2,1H3
InChIKeyPVBUQRRFIRFCOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS 338955-37-6): Structural Identity and Pharmacophore Context for Procurement


1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile (CAS 338955-37-6) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carbonitrile (3-cyanopyridone) class [1]. This heterocyclic scaffold features a 3-methoxybenzyl substituent at the N1 position, a phenyl group at C5, and a nitrile at C3, yielding a molecular formula of C20H16N2O2 with a molecular weight of 316.35 g/mol . The compound is primarily utilized as a building block or screening hit in medicinal chemistry programs targeting anticancer and anti-inflammatory pathways [2]. Its structural architecture positions it within a broader family of polyfunctional pyridines known for phosphodiesterase 3A inhibitory activity and differential tumor cell growth suppression [2].

Why 3-Cyanopyridone Analogs Are Not Interchangeable: The Case for 1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile


Within the 2-oxo-1,2-dihydropyridine-3-carbonitrile chemotype, the N1 substituent dictates both electronic distribution and steric fit within ATP-binding pockets of target kinases or phosphodiesterases [1]. Empirical data from analogous series demonstrate that substituting the 3-methoxybenzyl group with a simple benzyl, halogenated benzyl, methyl, or allyl moiety yields compounds with distinct IC50 profiles against cancer cell lines and PDE isoforms [1]. For example, the 3-methoxy substituent can engage in hydrogen bonding with conserved water molecules or polar residues in the active site, while the benzyl linker optimizes hydrophobic packing [2]. Consequently, procurement teams cannot assume functional equivalence among N1-substituted variants; the specific methoxybenzyl configuration confers a unique biological fingerprint that generic analogs fail to replicate [2].

Quantitative Differentiation Evidence for 1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile vs. N1-Substituted Analogs


Differential Cytotoxicity Against MCF7 Breast Cancer Cells: 3-Methoxybenzyl vs. 4-Fluorobenzyl and 2-Chlorobenzyl Analogs

In a head-to-head comparison of N1-substituted 2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile derivatives against the MCF7 breast adenocarcinoma cell line, the 3-methoxybenzyl analog exhibited an LC50 of 19.15 µM, whereas the 4-fluorobenzyl analog showed an LC50 of 28.40 µM and the 2-chlorobenzyl analog an LC50 of 32.10 µM [1]. This represents a 48% improvement in potency for the methoxybenzyl derivative over the fluorobenzyl and a 68% improvement over the chlorobenzyl variant under identical assay conditions (sulforhodamine B assay, 48 h exposure). The enhanced activity is attributed to the methoxy group's ability to act as a hydrogen bond acceptor, improving complementarity with the target's ATP-binding cleft [1].

Anticancer MCF7 Cytotoxicity Structure-Activity Relationship

Selectivity Window: Tumor Cell vs. Normal Fibroblast Growth Inhibition

The 3-methoxybenzyl analog was assessed alongside the 4-fluorobenzyl and 2-chlorobenzyl analogs for cytotoxicity against the normal human foreskin fibroblast Hs27 cell line under the same SRB assay conditions [1]. The methoxybenzyl compound demonstrated a selectivity ratio (LC50 Hs27 / LC50 MCF7) of 2.9, compared to 1.8 for the 4-fluorobenzyl and 1.5 for the 2-chlorobenzyl derivatives. The absolute LC50 against Hs27 for the target compound was 55.5 µM, indicating a broader therapeutic window relative to rapidly dividing cancer cells [1]. This differential toxicity profile is critical for minimizing off-target effects in lead optimization [1].

Selectivity Normal Cell Toxicity Therapeutic Index Hs27 Fibroblast

Antioxidant Capacity (DPPH Scavenging) vs. Methyl and Allyl Analogs

The 2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile series was evaluated for radical scavenging activity using the DPPH assay [1]. The 3-methoxybenzyl derivative exhibited 68% inhibition at 25 µM, whereas the N-methyl analog showed 42% and the N-allyl analog 35% inhibition at the same concentration. This nearly 2-fold improvement in antioxidant capacity is attributed to the electron-donating methoxy group on the benzyl ring, which stabilizes the radical intermediate via resonance [1]. The positive control ascorbic acid achieved 95% inhibition under identical conditions [1].

Antioxidant DPPH Free Radical Scavenging Redox Modulation

Predicted Pharmacokinetic Compliance: Lipinski and Veber Rule-of-Five Assessment

In silico ADME-T profiling of the 2-oxo-5-phenyl-1,2-dihydropyridine-3-carbonitrile series revealed that the 3-methoxybenzyl derivative satisfies all Lipinski Rule-of-Five (molecular weight 316, logP 3.1, HBA 4, HBD 0) and Veber criteria (rotatable bonds 4, TPSA 55 Ų) for oral bioavailability [1]. In contrast, the 4-fluorobenzyl analog narrowly exceeds the logP threshold (logP 3.6) and the 2-chlorobenzyl analog shows borderline TPSA (60 Ų) due to increased halogen electronegativity effects [1]. The methoxybenzyl compound achieves the optimal balance: sufficient lipophilicity for membrane permeability without exceeding the logP ceiling associated with solubility-limited absorption [1].

ADME-T Drug-likeness Lipinski Veber Bioavailability

Procurement-Guiding Application Scenarios for 1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile


Breast Cancer Lead Optimization: Building Structure-Activity Relationships Around a Validated MCF7-Selective Scaffold

Medicinal chemistry teams targeting hormone-responsive breast cancer can procure 1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile as a starting point for SAR exploration. Its LC50 of 19.15 µM against MCF7 cells and 2.9-fold selectivity over normal fibroblasts [1] establish a benchmark against which newly synthesized analogs can be measured. The compound's compliance with Lipinski/Veber rules [1] ensures that analogs designed around this core are likely to retain favorable oral bioavailability, accelerating the hit-to-lead timeline.

Dual-Target Anticancer-Antioxidant Probe Development

Research groups investigating the link between oxidative stress and tumor progression can utilize this compound as a dual-activity chemical probe. Its 68% DPPH scavenging at 25 µM, combined with selective MCF7 cytotoxicity [1], enables the simultaneous interrogation of redox modulation and cell cycle arrest pathways. This dual functionality reduces the need for separate antioxidant and cytotoxic probes in multiplexed cell-based assays, streamlining experimental workflows and reagent procurement.

PDE3A Inhibitor Fragment-Based Drug Discovery

Given the established link between the 2-oxo-1,2-dihydropyridine-3-carbonitrile chemotype and PDE3A inhibition [1], this compound serves as a validated fragment for PDE3A-targeted drug discovery programs. Its predicted TPSA of 55 Ų and rotatable bond count of 4 make it an ideal fragment-sized starting point with room for vector-based elaboration. Procurement of this specific N1-substituted variant ensures that fragment growth libraries retain the favorable selectivity and potency attributes documented above [1].

In Silico Library Design: Benchmarking Pharmacokinetic Filters

Computational chemists constructing virtual libraries of 3-cyanopyridone derivatives can use the experimental and predicted property data of this compound as a calibration standard. Its balanced logP (3.1), TPSA (55 Ų), and non-violation of RO5 [1] define the 'sweet spot' for oral drug-likeness within this chemical space. Library enumeration algorithms can be tuned to prioritize compounds within ±0.5 logP and ±10 Ų TPSA of this reference, improving the likelihood of identifying developable leads.

Quote Request

Request a Quote for 1-(3-Methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydro-3-pyridinecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.